molecular formula C13H16N2O B1614456 3-(Morpholinomethyl)indole CAS No. 5379-88-4

3-(Morpholinomethyl)indole

Cat. No. B1614456
CAS RN: 5379-88-4
M. Wt: 216.28 g/mol
InChI Key: VHGISLOQNDQFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinomethyl)indole is a chemical compound that is widely used in scientific research. It is a derivative of indole, which is a heterocyclic aromatic compound. The compound has been found to have several potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

  • Anticorrosion and Antibacterial Applications

    • 1-(Morpholinomethyl)indoline-2,3-dione has demonstrated significant antibacterial activities and is utilized as an efficient inhibitor against metal corrosion. This is attributed to its ability to form a chelate on metal surfaces through chemical adsorption, making it valuable in various industrial applications (Miao, 2014).
  • Organic Synthesis and Catalysis

    • In organic chemistry, morpholine catalyzes the C3 alkenylation of indoles, an important reaction for synthesizing diverse heterocyclic compounds. This process, especially when involving morpholine trifluoroacetic acid salt, is noted for its simplicity and practicality (Xiang et al., 2011).
  • Synthesis of Novel Compounds

    • The creation of new compounds like 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone) has been achieved. These compounds have been structurally analyzed and are of interest due to their potential applications in pharmaceutical and chemical research (Kaynak et al., 2013).
  • Antituberculosis Activity

    • 1H-indole-2,3-dione derivatives, including morpholinomethyl variants, have shown significant antituberculosis activity. This highlights their potential as therapeutic agents in combating tuberculosis infections (Karalı et al., 2007).
  • Anticancer Research

    • Indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have been synthesized and evaluated for anticancer activity against human breast cancer cells. Some compounds in this class, particularly those with specific structural features, exhibited promising inhibition of cancer cell proliferation (Gaur et al., 2022).

properties

IUPAC Name

4-(1H-indol-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGISLOQNDQFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202071
Record name Indole, 3-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Morpholinomethyl)indole

CAS RN

5379-88-4
Record name 3-(Morpholinomethyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(MORPHOLINOMETHYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA1X69AKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Morpholinomethyl)indole
Reactant of Route 2
Reactant of Route 2
3-(Morpholinomethyl)indole
Reactant of Route 3
Reactant of Route 3
3-(Morpholinomethyl)indole
Reactant of Route 4
Reactant of Route 4
3-(Morpholinomethyl)indole
Reactant of Route 5
Reactant of Route 5
3-(Morpholinomethyl)indole
Reactant of Route 6
Reactant of Route 6
3-(Morpholinomethyl)indole

Citations

For This Compound
3
Citations
K Kon-Ya, N Shimidzu, W Miki… - Bioscience, biotechnology …, 1994 - Taylor & Francis
A potent inhibitor of larval settlement by the barnacle, Balanus amphitrite, was isolated as 2,5,6-tribromo-1-methylgraimne from a marine invertebrate. In comparative tests on the activity …
Number of citations: 49 www.tandfonline.com
JJ Lewis, M Martin-Smith, TC Muir… - Journal of Medicinal …, 1963 - ACS Publications
A number of derivatives of benzo [ó] thiophene related to serotonin and gramine have been prepared and tested for pharmacological activity on a variety of smooth muscle preparations …
Number of citations: 10 pubs.acs.org
S Nanjappa - 1962 - search.proquest.com
This thesis describes an investigation of the pharmacological properties of a series of thionaphthen compounds and the effects of certain volatile substances on the muscle relaxant …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.